6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylicacid
Overview
Description
6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylicacid is a compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This particular compound features a tert-butyl group and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. The compound contains a thiophene ring, which is a common motif in biologically active compounds . Thiophene derivatives are known to interact with various biological targets, leading to diverse physiological effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid are currently unknown . The compound’s tert-butyl group could potentially influence its pharmacokinetic properties, as tert-butyl groups are known to affect the steric congestion and conformational rigidity of molecules .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this specific compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of 6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylicacid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10), can be used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale cyclization reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and catalytic processes are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to tetrahydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like bromine (Br2) or nucleophilic reagents like sodium hydride (NaH) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, tetrahydrothiophene derivatives, and various substituted thiophenes, depending on the reaction conditions and reagents used.
Scientific Research Applications
6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-3-carboxylic acid
- Benzothiophene-3-carboxylic acid
- Tetrahydrothiophene derivatives
Uniqueness
6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylicacid is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other thiophene derivatives and can lead to different chemical and biological properties .
Properties
IUPAC Name |
6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2S/c1-13(2,3)8-4-5-9-10(12(14)15)7-16-11(9)6-8/h7-8H,4-6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZLGKPLGFUROM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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